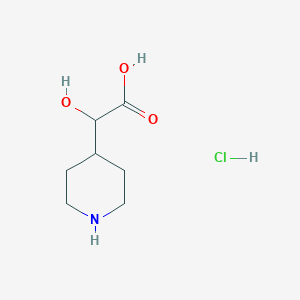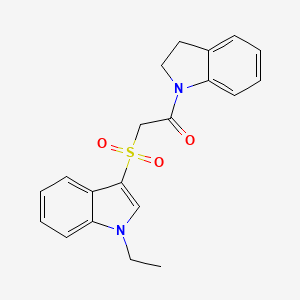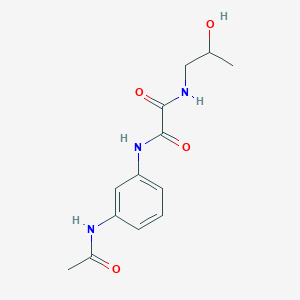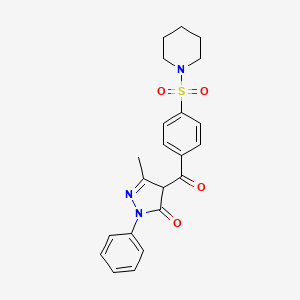
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H20BrNO3 and its molecular weight is 378.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Arylation
Research into palladium-catalyzed reactions involving aryl bromides, such as the study by Wakui et al. (2004), demonstrates the utility of bromophenols in synthesizing complex organic molecules. These methodologies could potentially apply to the synthesis of derivatives of 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide, expanding its utility in organic synthesis (Wakui et al., 2004).
Carbonic Anhydrase Inhibition
Bromophenols have been studied for their carbonic anhydrase inhibitory properties, as seen in the work by Balaydın et al. (2012). These findings suggest that structurally related compounds, including this compound, might have potential as lead compounds for developing new inhibitors with therapeutic applications (Balaydın et al., 2012).
Metabolic Studies
The pharmacokinetics and metabolism of related compounds provide insights into the absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for drug development. For instance, the study by Wu et al. (2006) on a selective androgen receptor modulator elucidates how structural analogs, including propanamides, are metabolized in vivo, which can inform the design and development of new pharmaceuticals (Wu et al., 2006).
Bioremediation Potential
The study on the bioremediation of Bisphenol A by Chhaya and Gupte (2013) using laccase suggests that bromophenols and related compounds could play a role in environmental cleanup strategies. This research indicates the potential for developing novel approaches to degrade environmental pollutants using enzymes (Chhaya & Gupte, 2013).
Anticancer Activities
The anticancer activities of bromophenol derivatives, as explored by Guo et al. (2018), highlight the potential of bromophenol and propanamide derivatives in cancer therapy. This research suggests that compounds like this compound could be investigated for their therapeutic efficacy against various cancer types (Guo et al., 2018).
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-12(2)22-16-9-7-15(8-10-16)20-18(21)13(3)23-17-6-4-5-14(19)11-17/h4-13H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAZUXPUQRGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)




![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)


![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

